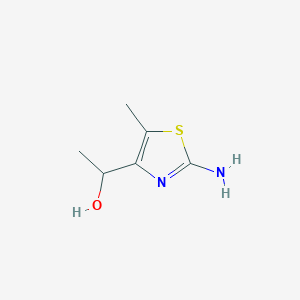
1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol is a chemical compound with the molecular formula C6H10N2OS It is a thiazole derivative, which is a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol typically involves the reaction of 2-amino-5-methylthiazole with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of ethanal (acetaldehyde) in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nature of the substituent.
Scientific Research Applications
1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-4-methylthiazol-5-yl)ethanone
- 1-(2-Amino-5-methylthiazol-4-yl)ethanone
- 1-(2-Amino-4-methylthiazol-5-yl)ethanol
Uniqueness
1-(2-Amino-5-methylthiazol-4-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a hydroxyl group on the thiazole ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C6H10N2OS/c1-3(9)5-4(2)10-6(7)8-5/h3,9H,1-2H3,(H2,7,8) |
InChI Key |
YOXOUQKAJMCSMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















